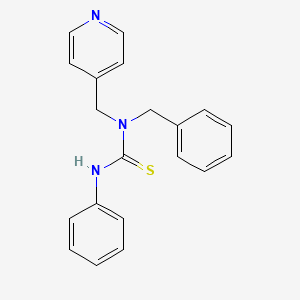
N-benzyl-N'-phenyl-N-(4-pyridinylmethyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-N'-phenyl-N-(4-pyridinylmethyl)thiourea, also known as BPPT, is a compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of thiourea derivatives, which have been found to exhibit various biological activities such as antitumor, antiviral, and antimicrobial effects. BPPT has been shown to have promising results in scientific research, and
作用機序
The mechanism of action of N-benzyl-N'-phenyl-N-(4-pyridinylmethyl)thiourea is not fully understood, but it has been suggested that it acts by inhibiting the activity of enzymes involved in cell proliferation and DNA synthesis. N-benzyl-N'-phenyl-N-(4-pyridinylmethyl)thiourea has also been found to induce apoptosis, which is programmed cell death, in cancer cells. Additionally, N-benzyl-N'-phenyl-N-(4-pyridinylmethyl)thiourea has been shown to inhibit the activity of histone deacetylase enzymes, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-benzyl-N'-phenyl-N-(4-pyridinylmethyl)thiourea has been found to have various biochemical and physiological effects. In vitro studies have shown that N-benzyl-N'-phenyl-N-(4-pyridinylmethyl)thiourea inhibits the growth of cancer cells by inducing apoptosis and inhibiting the activity of enzymes involved in cell proliferation and DNA synthesis. N-benzyl-N'-phenyl-N-(4-pyridinylmethyl)thiourea has also been found to have antiviral activity against herpes simplex virus type 1 and type 2. In vivo studies have shown that N-benzyl-N'-phenyl-N-(4-pyridinylmethyl)thiourea has antitumor effects in animal models of breast cancer and prostate cancer.
実験室実験の利点と制限
One advantage of using N-benzyl-N'-phenyl-N-(4-pyridinylmethyl)thiourea in lab experiments is that it is relatively easy to synthesize and purify. N-benzyl-N'-phenyl-N-(4-pyridinylmethyl)thiourea has also been found to have promising results in scientific research, particularly in the area of cancer therapy. However, one limitation of using N-benzyl-N'-phenyl-N-(4-pyridinylmethyl)thiourea in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, further studies are needed to determine the safety and efficacy of N-benzyl-N'-phenyl-N-(4-pyridinylmethyl)thiourea in humans.
将来の方向性
There are several future directions for the study of N-benzyl-N'-phenyl-N-(4-pyridinylmethyl)thiourea. One direction is to further investigate its mechanism of action and optimize its therapeutic potential. Another direction is to test the safety and efficacy of N-benzyl-N'-phenyl-N-(4-pyridinylmethyl)thiourea in animal models and eventually in human clinical trials. Additionally, N-benzyl-N'-phenyl-N-(4-pyridinylmethyl)thiourea could be used as a lead compound for the development of new drugs with improved therapeutic properties.
合成法
N-benzyl-N'-phenyl-N-(4-pyridinylmethyl)thiourea can be synthesized using a simple method that involves the reaction of benzyl isothiocyanate, phenyl isothiocyanate, and 4-picolylamine in the presence of a base such as potassium carbonate. The reaction yields N-benzyl-N'-phenyl-N-(4-pyridinylmethyl)thiourea as a white solid with a high yield. The purity of the compound can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
N-benzyl-N'-phenyl-N-(4-pyridinylmethyl)thiourea has been extensively studied for its potential therapeutic applications. It has been found to exhibit various biological activities such as antitumor, antiviral, and antimicrobial effects. In scientific research, N-benzyl-N'-phenyl-N-(4-pyridinylmethyl)thiourea has been tested for its ability to inhibit the growth of cancer cells, including breast cancer, lung cancer, and prostate cancer cells. It has also been found to have antiviral activity against herpes simplex virus type 1 and type 2.
特性
IUPAC Name |
1-benzyl-3-phenyl-1-(pyridin-4-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3S/c24-20(22-19-9-5-2-6-10-19)23(15-17-7-3-1-4-8-17)16-18-11-13-21-14-12-18/h1-14H,15-16H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUBJAKPCRJJSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=NC=C2)C(=S)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24795071 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-benzyl-N'-phenyl-N-(4-pyridinylmethyl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

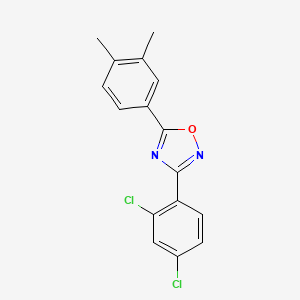
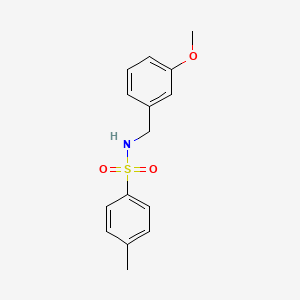
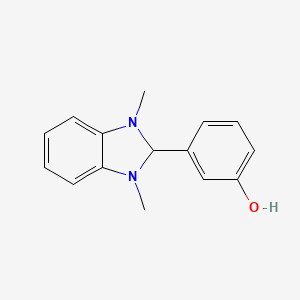
![{[acetyl(ethyl)amino]methyl}(4-morpholinylmethyl)phosphinic acid](/img/structure/B5854262.png)
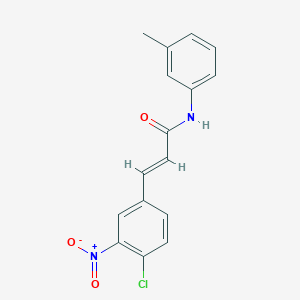
![5-(4-chlorophenyl)-N-[4-(diethylamino)benzylidene]-4-(trifluoromethyl)-1,3-thiazol-2-amine](/img/structure/B5854278.png)
![2-[(2-chloro-4-fluorobenzyl)thio]pyrimidine](/img/structure/B5854286.png)
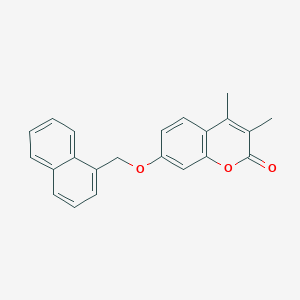
![N-[3-(4-morpholinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5854304.png)
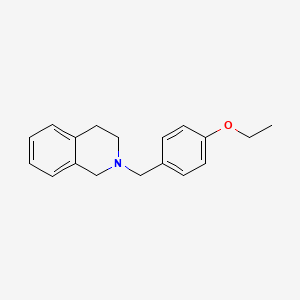
![N'-[(6-methoxy-2-naphthyl)methylene]hexanohydrazide](/img/structure/B5854314.png)
![4-({[(2,3-dichlorophenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5854323.png)
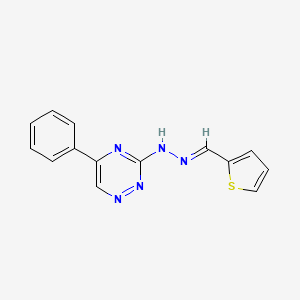
![N-{2-[(3-acetylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5854338.png)